4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, often used to create derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups .
Scientific Research Applications
4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, known for their diverse biological activities.
Triazole Derivatives: Molecules containing triazole rings, often explored for their pharmacological potential
Uniqueness
4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is unique due to its specific combination of thiazole and triazole rings, along with the ethoxy and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of thiazole and triazole derivatives known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O3S2, with a molecular weight of approximately 442.55 g/mol. The compound features a thiazole ring fused with a triazole ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors through hydrogen bonding and dipole interactions. The core structure of 1,2,4-triazoles acts as a pharmacophore that can modulate numerous biochemical pathways.
Target Pathways
Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit multiple effects at the molecular and cellular levels. They have been shown to interact with:
- Enzymes : Inhibition of enzymes such as carbonic anhydrase and cholinesterase.
- Cellular Mechanisms : Induction of apoptosis in cancer cells and modulation of inflammatory responses.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Antitumor Activity
A study by Mohamed et al. (2020) demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. The compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 5.0 | Inhibition of cell growth |
MCF7 (Breast Cancer) | 7.5 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:
- Bacteria : Staphylococcus aureus and Escherichia coli.
- Fungi : Candida albicans.
Case Studies
-
Antitumor Efficacy : In a comparative study on various triazole derivatives, this compound was found to have one of the lowest IC50 values against A549 cells among its analogs.
"The compound exhibited a selective profile with higher apoptotic cell levels compared to other tested derivatives" .
- Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase by this compound revealed that it competes effectively with the natural substrate for the enzyme's active site.
Properties
IUPAC Name |
4-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-28-19-9-7-16(8-10-19)21(27)23-12-11-18-14-29-22-24-20(25-26(18)22)17-6-4-5-15(2)13-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUYHRBAGKBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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